N',N'-dimethyl-N-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine
Description
N',N'-Dimethyl-N-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bicyclic heteroaromatic core substituted with methyl, phenyl, and prop-2-enyl groups at positions 5, 3, and 6, respectively. The ethane-1,2-diamine moiety at position 7 features dimethyl substitution on the terminal nitrogen.
Properties
IUPAC Name |
N',N'-dimethyl-N-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5/c1-5-9-17-15(2)23-20-18(16-10-7-6-8-11-16)14-22-25(20)19(17)21-12-13-24(3)4/h5-8,10-11,14,21H,1,9,12-13H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUBKIQDCARTNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1CC=C)NCCN(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-dimethyl-N-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the phenyl and prop-2-enyl groups. The final step involves the dimethylation of the ethane-1,2-diamine moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N’,N’-dimethyl-N-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, N’,N’-dimethyl-N-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential as a pharmacological agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new drugs with improved efficacy and reduced side effects.
Industry
In industry, N’,N’-dimethyl-N-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’,N’-dimethyl-N-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets and resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
The pyrazolo[1,5-a]pyrimidine core distinguishes this compound from related scaffolds like pyrido[2,3-d]pyrimidines () or triazine-diamines (–5). Key comparisons include:
Key Observations :
Comparison with Triazine-Diamine Pesticides (–5)
While structurally distinct (triazine vs. pyrazolopyrimidine cores), triazine-diamines like atrazine and terbutryn share ethane-diamine substituents. For example:
- Atrazine : Features a chloro-triazine core with ethyl and isopropyl amines. The dimethyl groups in the target compound may reduce soil adsorption compared to atrazine’s ethyl/isopropyl chains, which are critical for herbicidal activity .
- Steric Effects : The target’s N',N'-dimethyl group creates a compact structure, contrasting with the elongated alkyl chains in pesticidal triazines.
Biological Activity
N',N'-dimethyl-N-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine is a synthetic compound with potential therapeutic applications, particularly as an inhibitor of specific kinases involved in cancer and other diseases. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and potential clinical applications.
Chemical Structure and Properties
The compound is characterized by its unique pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity against various kinases. The general structure can be represented as follows:
This structure includes a dimethylamino group and a prop-2-enyl side chain that contribute to its pharmacological properties.
Research indicates that compounds with a similar pyrazolo[1,5-a]pyrimidine structure act primarily as kinase inhibitors . Specifically, they target proteins such as Pim-1 and Flt-3, which play crucial roles in cell proliferation and survival pathways. Inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Key Findings from Research Studies
- Pim-1 Inhibition : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines significantly inhibit Pim-1 kinase activity. For instance, a study demonstrated that certain compounds achieved over 98% inhibition of Pim-1 at concentrations around 1 μM .
- Selectivity Profile : The selectivity of these compounds for Pim-1 over other kinases was notable. A selectivity score (S(50)) of 0.14 was reported for one derivative, indicating strong preferential inhibition .
- Cell-Based Assays : In cellular models, the compound exhibited potent effects on BAD protein phosphorylation, which is critical for cell survival signaling pathways. The suppression of this phosphorylation was observed at submicromolar concentrations .
Efficacy in Biological Assays
The biological activity of this compound has been evaluated through various assays:
| Assay Type | Target | Outcome | Concentration |
|---|---|---|---|
| Kinase Inhibition | Pim-1 | >98% inhibition | 1 μM |
| Colony Formation | Cancer Cells | Reduced colony formation | 1 μM |
| Phosphorylation Assay | BAD Protein | Suppressed phosphorylation | Submicromolar |
Case Studies and Clinical Relevance
The development of pyrazolo[1,5-a]pyrimidine derivatives has been linked to promising therapeutic strategies in oncology:
- Case Study 1 : A derivative demonstrated significant efficacy in reducing tumor size in xenograft models by targeting the Pim-1 pathway .
- Case Study 2 : Another study highlighted the compound's ability to induce apoptosis in leukemia cell lines through Flt-3 inhibition, suggesting its potential use in treating acute lymphoblastic leukemia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
